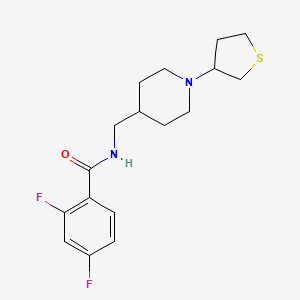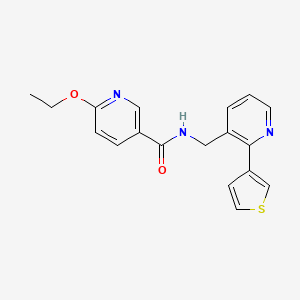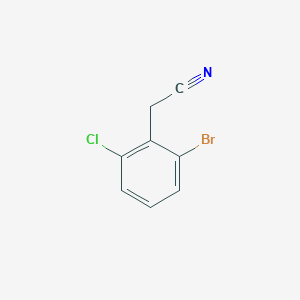![molecular formula C15H20N2O2 B2738178 N-[(6-Cyclohexyloxypyridin-3-yl)methyl]prop-2-enamide CAS No. 2361656-21-3](/img/structure/B2738178.png)
N-[(6-Cyclohexyloxypyridin-3-yl)methyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(6-Cyclohexyloxypyridin-3-yl)methyl]prop-2-enamide, commonly known as CYM5442, is a small molecule that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as pyridine derivatives and has a molecular weight of 307.4 g/mol.
Wirkmechanismus
The mechanism of action of CYM5442 involves its ability to inhibit the activity of NF-κB. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and cancer. Inhibition of NF-κB activity by CYM5442 leads to a reduction in the expression of pro-inflammatory cytokines and chemokines. CYM5442 also promotes the survival of neurons by activating the PI3K/Akt signaling pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects:
CYM5442 has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of NF-κB, which leads to a reduction in the expression of pro-inflammatory cytokines and chemokines. CYM5442 also promotes the survival of neurons by activating the PI3K/Akt signaling pathway. In addition, CYM5442 has been found to inhibit the growth of cancer cells and induce apoptosis in tumor cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of CYM5442 is its ability to inhibit the activity of NF-κB, which makes it a promising candidate for the treatment of inflammatory diseases and cancer. CYM5442 has also been shown to have neuroprotective properties, which could make it a useful therapeutic agent for the treatment of neurodegenerative diseases. However, one of the limitations of CYM5442 is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on CYM5442. One area of research could focus on improving the solubility of the compound, which would make it easier to administer in vivo. Another area of research could focus on developing analogs of CYM5442 with improved pharmacological properties. Finally, research could also focus on exploring the potential therapeutic applications of CYM5442 in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Synthesemethoden
The synthesis of CYM5442 involves the reaction of 6-cyclohexyloxypyridine-3-carbaldehyde with propargylamine in the presence of a palladium catalyst. The reaction proceeds via a Sonogashira coupling reaction, followed by a reduction step to yield the final product. The overall yield of the synthesis process is about 40%, and the purity of the compound can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
CYM5442 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antitumor, and neuroprotective properties. In particular, CYM5442 has been found to inhibit the activity of the transcription factor NF-κB, which plays a crucial role in regulating the expression of genes involved in inflammation and cancer. CYM5442 has also been shown to promote the survival of neurons and protect them from oxidative stress.
Eigenschaften
IUPAC Name |
N-[(6-cyclohexyloxypyridin-3-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-2-14(18)16-10-12-8-9-15(17-11-12)19-13-6-4-3-5-7-13/h2,8-9,11,13H,1,3-7,10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUAFJMJTDCFDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CN=C(C=C1)OC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-Cyclohexyloxypyridin-3-yl)methyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2738096.png)
![N-(5-(2-phenoxypropanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2738097.png)

![2-[(2-chlorobenzyl)sulfanyl]-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2738102.png)

![3-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2738104.png)

![5-chloro-2-(methylsulfanyl)-N-{[4-(trifluoromethoxy)phenyl]methyl}pyrimidine-4-carboxamide](/img/structure/B2738109.png)


![2-[[1-[2-(3-Chlorophenoxy)acetyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2738114.png)
![(E)-N-Cyclopropyl-4-(dimethylamino)-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]but-2-enamide](/img/structure/B2738116.png)

